
4-fluoro-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(1H-tetrazol-5-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to 4-fluoro-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(1H-tetrazol-5-yl)benzenesulfonamide has been approached through various methods, focusing on the construction of tetrazole and thiopyran scaffolds as well as the incorporation of sulfonamide groups. Studies show that these compounds can be synthesized via stepwise reactions involving intermediates such as tetrazole derivatives and methoxybenzenesulfonamide, providing a pathway to tailor the molecular structure for specific interactions or activities (Al-Hourani et al., 2016).
Molecular Structure Analysis
Crystallographic studies offer insights into the molecular structure of related compounds, revealing supramolecular architectures controlled by various intermolecular interactions. For instance, the crystal structure of N-(4-fluorophenyl)-4-methoxybenzenesulfonamide shows a three-dimensional architecture formed by a pair of C—H⋯O intermolecular interactions, highlighting the importance of sulfonamide moieties in stabilizing molecular conformations (Rodrigues et al., 2015).
Chemical Reactions and Properties
The reactivity of such compounds can be attributed to their functional groups, with sulfonamide and tetrazole units playing crucial roles in their chemical behavior. These groups are involved in hydrogen bonding and other non-covalent interactions, which are critical in determining the reactivity and possible chemical transformations of these molecules. The presence of the fluorine atom introduces additional aspects to their chemical properties, such as enhanced electrophilicity and the potential for specific fluorine-related reactions (Yasui et al., 2011).
Physical Properties Analysis
The physical properties of this compound and related compounds, such as solubility, melting point, and crystalline structure, are closely linked to their molecular arrangement and intermolecular forces. The detailed crystallographic analysis provides a foundation for understanding these physical properties, with specific configurations leading to varied solubility profiles and thermal behaviors, which are essential for their application in different scientific domains (Suchetan et al., 2015).
Chemical Properties Analysis
The chemical properties of these compounds, including acidity, basicity, and reactivity towards various reagents, are significantly influenced by the presence of functional groups such as sulfonamide, tetrazole, and fluorine. These groups affect the electron distribution within the molecule, thus dictating its interaction with other chemicals. Studies on similar molecules have shown how modifications in the molecular structure, such as the introduction of electron-donating or withdrawing groups, can alter their chemical behavior, offering insights into the design of compounds with desired reactivity and stability profiles (Gao et al., 2014).
科学的研究の応用
Photodynamic Therapy Applications
A study on zinc phthalocyanines substituted with new benzenesulfonamide derivative groups, similar in structural motifs to the query compound, highlights their potential in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Crystal and Molecular Structure Analysis
Research on the crystal structures of derivatives like 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide reveals insights into their supramolecular architecture, which could inform the design of new materials or pharmaceuticals with tailored properties. Such studies demonstrate the importance of intermolecular interactions in determining the structural characteristics of these compounds (Rodrigues et al., 2015).
Pharmaceutical Research and Development
Several studies have explored the biochemical and pharmacological properties of benzenesulfonamide derivatives, focusing on their potential as inhibitors of enzymes like carbonic anhydrase or as agents in the treatment of diseases such as cancer and diabetes. For instance, compounds with the benzenesulfonamide moiety have been investigated for their cyclooxygenase-2 inhibiting properties, suggesting their utility in developing anti-inflammatory drugs (Pal et al., 2003).
特性
IUPAC Name |
4-fluoro-N-[(4-methoxythian-4-yl)methyl]-3-(2H-tetrazol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN5O3S2/c1-23-14(4-6-24-7-5-14)9-16-25(21,22)10-2-3-12(15)11(8-10)13-17-19-20-18-13/h2-3,8,16H,4-7,9H2,1H3,(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJLGNCQRZJXME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNS(=O)(=O)C2=CC(=C(C=C2)F)C3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

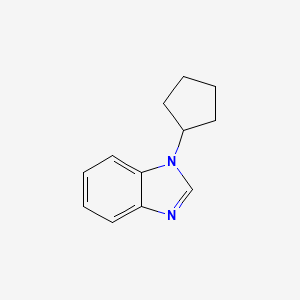
![2-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2497562.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-methylpyrazin-2-yl)methanone](/img/structure/B2497564.png)
![6-[(2-Chlorobenzyl)thio]-3-ethyl-1,2,3,4-tetrahydro-1,3,5-triazine hydrochloride](/img/structure/B2497565.png)
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-(3-methoxyphenyl)acetate](/img/structure/B2497568.png)
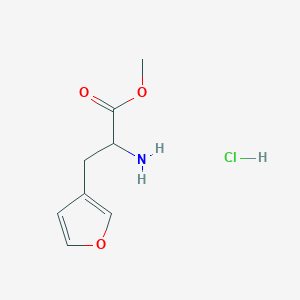
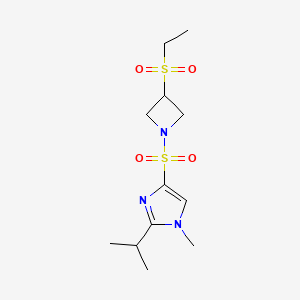
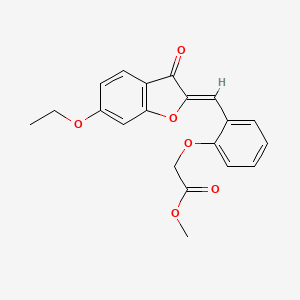


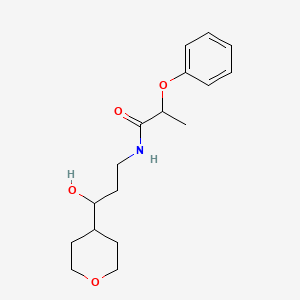
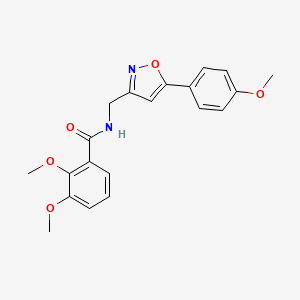

![6-(2-methoxyethyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2497578.png)